molecular formula C7H16ClNO2 B1654017 4-(Dimethylamino)-3-methylbutanoic acid hydrochloride CAS No. 2095410-06-1

4-(Dimethylamino)-3-methylbutanoic acid hydrochloride

Cat. No.: B1654017
CAS No.: 2095410-06-1
M. Wt: 181.66
InChI Key: WXXXSBZZQYSGDT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methylbutanoic acid hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structural properties and its role in different chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the reaction of 3-methylbutanoic acid with dimethylamine under specific conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)-3-methylbutanoic acid hydrochloride involves large-scale chemical reactions, often using reactors that allow for precise control of temperature, pressure, and other reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-3-methylbutanoic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Reactions often use nucleophiles or electrophiles, depending on the specific substitution mechanism.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, 4-(Dimethylamino)-3-methylbutanoic acid hydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological research, the compound is utilized in studies related to enzyme inhibition and as a tool for probing biological pathways.

Medicine: The compound has potential therapeutic applications, including its use as a precursor for pharmaceuticals and in drug development.

Industry: In the industrial sector, it is employed in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-3-methylbutanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

  • 4-(Dimethylamino)pyridine (DMAP): A versatile nucleophilic catalyst used in acylation reactions.

  • 4-(Dimethylamino)benzaldehyde: Used in the Ehrlich's reagent for detecting urobilinogen in urine.

  • Benzoic acid, 4-(dimethylamino)-: Employed in various organic synthesis processes.

Uniqueness: 4-(Dimethylamino)-3-methylbutanoic acid hydrochloride stands out due to its specific structural features and its role in diverse chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(dimethylamino)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(4-7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXXSBZZQYSGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-06-1
Record name Butanoic acid, 4-(dimethylamino)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095410-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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